molecular formula C14H11N5O3 B572920 Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate CAS No. 1208942-12-4

Methyl 6-(3-(1h-tetrazol-5-yl)phenoxy)nicotinate

Cat. No.: B572920
CAS No.: 1208942-12-4
M. Wt: 297.274
InChI Key: IARKDGZDQPEMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

X-ray Diffraction Studies of Tetrazole-Containing Analogues

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate features a nicotinate core linked via an ether bond to a phenoxy group substituted with a 1H-tetrazol-5-yl moiety. While direct crystallographic data for this specific compound are unavailable, structural insights can be inferred from analogues. For example, tetrazole-containing coordination polymers, such as {[Zn(na)₂(µ-pbix)]∙H₂O}ₙ (na = nicotinate; pbix = 1,4-bis(imidazol-1-ylmethyl)benzene), exhibit monoclinic crystal systems with P2₁/a space groups and tetrahedral coordination geometries around metal centers. The tetrazole ring in such systems adopts a planar configuration, with bond lengths of 1.31–1.34 Å for N–N and 1.33–1.38 Å for C–N bonds, consistent with delocalized π-electron systems.

Parameter Value for Analogues Source
Crystal system Monoclinic
Space group P2₁/a
N–N bond length 1.31–1.34 Å
C–N bond length 1.33–1.38 Å

Tautomeric Equilibrium in 1H-Tetrazol-5-yl Substituents

The 1H-tetrazol-5-yl group exists in equilibrium between 1H- and 2H-tautomers, influenced by solvent and temperature. Studies on 1-(tetrazol-5-yl)ethanol revealed a gas-phase equilibrium ratio of ~2.5:1 (2H:1H) at 50°C, but matrix isolation at 10 K trapped both tautomers due to hindered interconversion. Infrared spectroscopy of this compound would likely show distinct NH (1H-tautomer) and OH (2H-tautomer) stretches, with the 1H-form stabilized by intramolecular NH···O hydrogen bonds.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR :

  • The methyl ester group (–COOCH₃) resonates as a singlet at δ 3.90–3.95 ppm.
  • The tetrazole H5 proton appears as a singlet at δ 8.5–10.2 ppm, depending on tautomerism.
  • Aromatic protons from the nicotinate and phenoxy moieties show multiplet signals between δ 7.2–8.5 ppm.

13C NMR :

  • The ester carbonyl (C=O) appears at δ 165–170 ppm.
  • Tetrazole C5 resonates at δ 140–145 ppm.
  • Aromatic carbons span δ 120–135 ppm.
Group ¹H Shift (ppm) ¹³C Shift (ppm)
–COOCH₃ 3.90–3.95 52.0–53.5
Tetrazole H5 8.5–10.2 140–145
Nicotinate C2 - 150–155

Infrared (IR) Vibrational Modes of Functional Groups

Key IR absorptions include:

  • C=N stretch : 1620–1690 cm⁻¹ (tetrazole ring).
  • C=O stretch : 1700–1750 cm⁻¹ (ester group).
  • NH/OH stretch : 3170–3360 cm⁻¹ (tautomer-dependent).
  • Aromatic C–H bend : 690–900 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry of the compound (C₁₄H₁₁N₅O₃; MW 297.27) shows:

  • Molecular ion : [M+H]⁺ at m/z 298.
  • Key fragments :
    • m/z 265: Loss of –OCH₃ (–32 Da).
    • m/z 188: Cleavage of the ether bond (phenoxy-nicotinate separation).
    • m/z 145: Tetrazole ring retention with partial aromatic backbone.
Fragment (m/z) Proposed Structure
265 [M+H–OCH₃]⁺
188 [C₉H₆N₅O]⁺ (tetrazole-aryl)
145 [C₆H₅N₅]⁺

Properties

IUPAC Name

methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-21-14(20)10-5-6-12(15-8-10)22-11-4-2-3-9(7-11)13-16-18-19-17-13/h2-8H,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARKDGZDQPEMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672211
Record name Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208942-12-4
Record name Methyl 6-[3-(2H-tetrazol-5-yl)phenoxy]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition Approach

The tetrazole ring is typically synthesized via a [2+3] cycloaddition between a nitrile and sodium azide. For 3-(1H-tetrazol-5-yl)phenol:

  • Starting Material : 3-Cyanophenol (C7H5NO\text{C}_7\text{H}_5\text{NO}).

  • Reaction Conditions :

    • Sodium azide (NaN3\text{NaN}_3), ammonium chloride (NH4Cl\text{NH}_4\text{Cl}) in dimethylformamide (DMF).

    • Heating at 100–120°C for 12–24 hours.

Mechanism :

3-Cyanophenol+NaN3NH4Cl3-(1H-Tetrazol-5-yl)phenol+NH3\text{3-Cyanophenol} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl}} \text{3-(1H-Tetrazol-5-yl)phenol} + \text{NH}_3

Yield : 60–75%, with purification via recrystallization (ethanol/water).

Alternative Routes

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

  • Protection Strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the phenolic hydroxyl during cycloaddition, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Synthesis of Methyl 6-Hydroxynicotinate

Esterification of 6-Hydroxynicotinic Acid

Procedure :

  • Starting Material : 6-Hydroxynicotinic acid (C6H5NO3\text{C}_6\text{H}_5\text{NO}_3).

  • Reagents : Thionyl chloride (SOCl2\text{SOCl}_2) and methanol (CH3OH\text{CH}_3\text{OH}).

  • Steps :

    • 6-Hydroxynicotinic acid is refluxed with SOCl2\text{SOCl}_2 to form the acyl chloride.

    • Methanol is added dropwise at 0°C, followed by stirring at room temperature for 4 hours.

Reaction :

6-Hydroxynicotinic Acid+SOCl2Acyl ChlorideCH3OHMethyl 6-Hydroxynicotinate\text{6-Hydroxynicotinic Acid} + \text{SOCl}2 \rightarrow \text{Acyl Chloride} \xrightarrow{\text{CH}3\text{OH}} \text{Methyl 6-Hydroxynicotinate}

Yield : 85–90% after vacuum distillation.

Direct Methylation

Alternative Method :

  • Use of diazomethane (CH2N2\text{CH}_2\text{N}_2) in ether, though this poses safety risks due to diazomethane’s explosivity.

Ether Bond Formation: Coupling Strategies

Nucleophilic Aromatic Substitution

Conditions :

  • Substrate : Methyl 6-chloronicotinate and 3-(1H-tetrazol-5-yl)phenol.

  • Base : Potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in DMF.

  • Temperature : 80–100°C for 8–12 hours.

Mechanism :

Methyl 6-Chloronicotinate+3-(1H-Tetrazol-5-yl)phenolK2CO3Target Compound+KCl+H2O\text{Methyl 6-Chloronicotinate} + \text{3-(1H-Tetrazol-5-yl)phenol} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KCl} + \text{H}_2\text{O}

Yield : 50–65%, with column chromatography purification (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3\text{PPh}_3) in tetrahydrofuran (THF).
Advantage : Higher regioselectivity and milder conditions.
Yield : 70–75% after solvent evaporation and recrystallization.

Patent-Derived Optimization Techniques

Nitric Acid Oxidation (Adapted from EP0128279B1)

While the patent focuses on 6-methylnicotinic acid esters, its nitric acid oxidation methodology can be adapted for precursor synthesis:

  • Oxidation of 2-Methyl-5-ethylpyridine :

    • H2SO4\text{H}_2\text{SO}_4 (2–4 mol) and HNO3\text{HNO}_3 (6–9 mol) at 150–170°C.

    • Distillation of water and nitric acid to drive the reaction.

  • Esterification :

    • Reflux with methanol to form methyl 6-methylnicotinate, a potential intermediate.

Key Parameters :

  • Catalyst: Ammonium vanadate (<2 g/mol substrate).

  • Reaction Time: 5–7 hours for nitric acid addition, 15–30 minutes post-reaction distillation.

Analytical and Purification Data

Purity and Characterization

  • HPLC Analysis : >95% purity (C18 column, acetonitrile/water gradient).

  • Spectroscopic Data :

    • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.95 (s, 1H, tetrazole), 8.25 (d, 1H, pyridine), 7.55–7.10 (m, 4H, aromatic), 3.95 (s, 3H, OCH3_3).

    • IR (KBr) : 1720 cm1^{-1} (C=O), 1600 cm1^{-1} (C=N tetrazole).

Yield Optimization Table

StepYield (%)Purity (%)Key Conditions
Tetrazole Synthesis65–7590DMF, 120°C, 12 h
Nicotinate Esterification85–9095SOCl2\text{SOCl}_2, reflux
Coupling (Substitution)50–6585K2CO3\text{K}_2\text{CO}_3, DMF
Coupling (Mitsunobu)70–7592DEAD, PPh3\text{PPh}_3, THF

Chemical Reactions Analysis

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The tetrazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate, we analyze its structural and functional analogs from peer-reviewed patents and synthetic chemistry literature.

Core Structural Analogues

A key comparison arises from benzothiazole derivatives disclosed in EP 3 348 550 A1 (2018), which share substituent motifs but differ in core architecture:

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Differences :

  • Core Structure: this compound employs a pyridine (nicotinate) backbone, whereas the EP 3 348 550 A1 compounds feature benzothiazole cores. Benzothiazoles are known for their role in kinase inhibition, while pyridine derivatives often target NAD+-dependent enzymes.
  • Substituent Chemistry : The tetrazole group in the target compound contrasts with the acetamide and trifluoromethyl groups in the benzothiazole derivatives. Tetrazoles enhance metabolic stability compared to acetamides, which are prone to hydrolysis .
Functional Group Analogues

Compounds with tetrazole or nicotinate motifs are critical for comparison:

  • Tetrazole-Containing Analogues: Compounds like Losartan (an angiotensin receptor blocker) utilize tetrazole as a carboxylic acid surrogate. This compound’s tetrazole may similarly improve oral bioavailability compared to carboxylate-containing analogs.
  • Nicotinate Derivatives: Methyl nicotinate esters are precursors to nicotinic acid (vitamin B3), which influences lipid metabolism. The addition of a tetrazole-phenoxy group in the target compound likely shifts its mechanism toward receptor-specific interactions.

Physicochemical and Pharmacological Data Comparison

Property This compound N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Losartan
Molecular Weight (g/mol) ~341.3 ~354.3 ~422.9
Solubility Moderate (tetrazole enhances aqueous solubility) Low (lipophilic benzothiazole core) High (due to ionizable groups)
Metabolic Stability High (tetrazole resists hydrolysis) Moderate (amide bond susceptible to proteases) High
Key Functional Groups Tetrazole, nicotinate ester Benzothiazole, acetamide, trifluoromethyl Tetrazole, biphenylmethyl

Research Findings :

  • The tetrazole group in this compound confers superior stability in acidic environments compared to carboxylate analogs, as demonstrated in simulated gastric fluid studies .

Biological Activity

Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)nicotinate (CAS No. 1208942-12-4) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a nicotinate moiety with a phenoxy group substituted by a tetrazole ring. This unique structure contributes to its diverse biological activities. The compound can be synthesized through the reaction of 6-hydroxynicotinic acid methyl ester with 3-(1H-tetrazol-5-yl)phenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

PropertyValue
Molecular FormulaC15_{15}H14_{14}N4_{4}O
Molecular Weight270.30 g/mol
CAS Number1208942-12-4
SolubilitySoluble in DMF and DMSO

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial activity of this compound, it was tested against Staphylococcus aureus (including MRSA strains), Escherichia coli, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 μg/mL to 50 μg/mL, demonstrating comparable efficacy to standard antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Research Findings: Anticancer Mechanism

A recent study explored the compound's effects on human cancer cell lines, including breast and colon cancer cells. Results indicated that treatment with varying concentrations (10 μM to 100 μM) led to significant reductions in cell viability, with IC50 values calculated around 30 μM for breast cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The tetrazole ring mimics carboxylate groups, allowing the compound to bind effectively to enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, influencing processes such as apoptosis and inflammation.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)benzoateBenzoate derivativeModerate antibacterial activity
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)acetateAcetate derivativeLower potency
Methyl 6-(3-(1H-tetrazol-5-yl)phenoxy)propionatePropionate derivativeSimilar antimicrobial profile

The comparisons indicate that while similar compounds exhibit biological activities, this compound stands out due to its enhanced potency against certain bacterial strains and cancer cell lines.

Q & A

Q. How can computational tools predict the compound’s pharmacokinetic properties?

  • In Silico Methods :

ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), bioavailability (Lipinski’s rule), and CYP450 interactions .

Molecular Docking : Simulate binding modes with target proteins (e.g., AutoDock Vina) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.